molecular formula C25H37N3O5S B023791 tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate CAS No. 183004-94-6

tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate

Cat. No. B023791
M. Wt: 491.6 g/mol
InChI Key: GSFKNEPGHWUCQO-XZOQPEGZSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate" involves multiple steps, including the use of hydroxyethylsulfonamides and Boc-protected phenylalanine epoxide. These compounds were synthesized with the aim of investigating their antimycobacterial activities, indicating the relevance of their structural features for biological activity (Moreth et al., 2014).

Molecular Structure Analysis

The molecular structure of a related compound, "tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate," was elucidated through crystallographic studies. This analysis revealed two intramolecular C—H⋯O hydrogen bonds, providing insights into the compound’s stability and reactivity (Xiao-Guang Bai & Ju-Xian Wang, 2014).

Chemical Reactions and Properties

Chemical reactions involving "tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates" showcase their utility as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. These transformations highlight the compound's versatility as a building block in organic synthesis (Xavier Guinchard et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of "tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate" and its derivatives, can be inferred from the detailed crystallographic and synthesis studies. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of the compound, including reactivity with various reagents, potential for forming hydrogen bonds, and its behavior in catalytic cycles, are key for its application in synthesis and drug development. The studies on "tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates" and related sulfonamides or carbamates offer valuable insights into these aspects (Xavier Guinchard et al., 2005; A. Gontcharov et al., 1999).

properties

IUPAC Name

tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKNEPGHWUCQO-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463596
Record name tert-Butyl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate

CAS RN

183004-94-6
Record name tert-Butyl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The wet crystals of (1-Benzyl-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]-propyl)-carbamic acid tert-butyl ester were suspended in ethanol (around 950 L), and then hydrogenated in the presence of 10 wt % palladium carbon at around 5-30° C. After the resulting reaction mixture was filtered to remove the palladium-carbon, the filtrate was concentrated under reduced pressure to give a solution of (1-Benzyl-2-hydroxy-3-[isobutyl-(4-amino-benzenesulfonyl)-amino]-propyl)-carbamic acid tert-butyl ester in ethanol.
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catalyst
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Synthesis routes and methods II

Procedure details

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